1-Hexyl-2,3-dimethylimidazolium Iodide

描述

Chemical Identity and Nomenclature

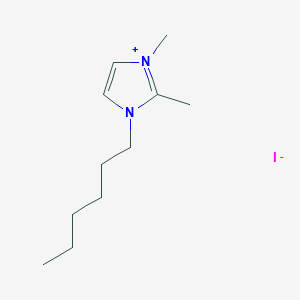

This compound represents a sophisticated example of trisubstituted imidazolium ionic liquids, distinguished by its precise molecular architecture and well-defined chemical properties. The compound bears the Chemical Abstracts Service registry number 288627-94-1 and conforms to the molecular formula C11H21IN2, indicating a complex organic salt structure comprising eleven carbon atoms, twenty-one hydrogen atoms, one iodine atom, and two nitrogen atoms. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-hexyl-2,3-dimethylimidazol-3-ium iodide, reflecting the systematic naming conventions for ionic liquid compounds. The compound's molecular weight has been precisely determined as 308.207 atomic mass units, with computational analyses confirming its monoisotopic mass as 308.074947 atomic mass units.

The structural configuration of this compound features a hexyl chain attached to the first nitrogen position of the imidazole ring, while methyl groups occupy both the second carbon position and the third nitrogen position. This trisubstituted arrangement creates a positively charged imidazolium cation paired with an iodide anion, forming the complete ionic liquid structure. The Simplified Molecular Input Line Entry System representation of the compound is recorded as CCCCCCN1C=CN+C.[I-], providing a standardized method for chemical database searches and computational modeling. The compound's International Chemical Identifier key YYXZQUOJBJOARI-UHFFFAOYSA-M serves as a unique digital fingerprint for precise identification across scientific databases and literature.

The physical characteristics of this compound include a white to yellow crystalline powder appearance under standard conditions, with a melting point of 79 degrees Celsius and a density of 0.666 grams per cubic centimeter at 25 degrees Celsius. The compound exhibits hygroscopic properties and requires storage under inert gas conditions at room temperature to maintain its chemical integrity. Commercial preparations typically achieve purity levels exceeding 98.0 percent as determined by high-performance liquid chromatography analysis.

Historical Development of Imidazolium-Based Ionic Liquids

The historical development of imidazolium-based ionic liquids represents a remarkable scientific journey that began in the early 1980s and culminated in the discovery of air and water stable compounds that revolutionized the field of ionic liquid chemistry. The foundational work in this area can be traced to the research efforts of John Wilkes and his colleagues, who introduced 1,3-dialkylimidazolium cations into ionic liquids for the first time in the early 1980s through the development of 1-alkyl-3-methylimidazolium chloride aluminum chloride ionic liquids. These pioneering studies established that the 1-ethyl-3-methylimidazolium system provided ionic liquids with superior transport properties compared to other alkyl chain configurations, leading to widespread adoption of this structural motif.

The breakthrough moment in imidazolium ionic liquid development occurred in 1992 when John Wilkes and Michael Zaworotko successfully synthesized and characterized air and water stable 1-ethyl-3-methylimidazolium based ionic liquids. This landmark achievement represented a significant advancement from the earlier chloroaluminate systems, which were sensitive to moisture and required careful handling procedures. The 1992 publication demonstrated that two specific salts, 1-ethyl-3-methylimidazolium tetrafluoroborate and 1-ethyl-3-methylimidazolium acetate, remained liquid under ambient conditions while maintaining chemical stability in the presence of air and water. This discovery opened new possibilities for practical applications of ionic liquids in various industrial and research contexts.

The evolution from disubstituted to trisubstituted imidazolium ionic liquids marked another important milestone in the field's development. Research investigations revealed that trisubstituted imidazolium ionic liquids, such as this compound, exhibit enhanced electrochemical properties compared to their disubstituted counterparts. The trisubstituted configuration involves alkyl group substitution at both nitrogen atoms and one carbon atom of the imidazole ring, creating a more complex molecular architecture that influences the compound's physical and chemical properties. Scientific studies have demonstrated that trialkyl-substituted imidazolium-based ionic liquids show superior performance in electroplating and other electrochemical applications compared to disubstituted variants.

The development of synthetic methodologies for imidazolium ionic liquids has progressed significantly since the initial discoveries. Modern synthetic approaches include direct alkylation methods using orthoesters, which enable the production of both halide and halide-free ionic liquids with improved purity profiles. These advanced synthetic techniques have facilitated the preparation of specialized compounds like this compound with precise structural control and high chemical purity. The evolution of synthetic methods has also enabled the development of functionalized imidazolium ionic liquids with tailored properties for specific applications, including carbon dioxide capture and green solvent systems.

The historical trajectory of imidazolium ionic liquid research has been characterized by continuous expansion of the chemical space through systematic variation of cation and anion combinations. Early research focused primarily on chloroaluminate anions, but subsequent investigations explored a wide range of anion types including tetrafluoroborate, hexafluorophosphate, and acetate ions. This systematic exploration of anion effects has provided fundamental insights into the relationship between ionic liquid structure and properties, enabling the rational design of compounds like this compound for targeted applications.

Significance in Modern Ionic Liquid Research

This compound occupies a position of considerable importance in contemporary ionic liquid research due to its unique structural characteristics and diverse application potential. The compound's trisubstituted imidazolium structure provides distinct advantages over conventional disubstituted ionic liquids, particularly in electrochemical applications where enhanced performance has been consistently demonstrated. Research investigations have established that trialkyl-substituted imidazolium-based ionic liquids exhibit superior properties for electroplating and other electrochemical processes, making this compound a valuable component in advanced electrochemical systems.

The significance of this compound in modern research is particularly evident in the field of carbon dioxide capture and storage, where ionic liquids have emerged as promising alternatives to conventional solvents. Comprehensive studies have demonstrated that functionalized imidazolium ionic liquids, including derivatives related to this compound, exhibit exceptional carbon dioxide absorption capabilities. Research findings indicate that properly designed imidazolium ionic liquids can achieve carbon dioxide absorption capacities ranging from 6.2 to 20.0 moles of carbon dioxide per kilogram of ionic liquid, depending on pressure conditions and structural modifications. The ability to capture and release carbon dioxide efficiently under moderate conditions positions these compounds as important tools in addressing climate change challenges.

The compound's role in green chemistry applications represents another area of significant modern relevance. Imidazolium ionic liquids have gained recognition as environmentally benign solvents that can replace traditional organic solvents in various chemical processes. The negligible vapor pressure, non-flammable nature, and thermal stability of compounds like this compound make them attractive alternatives for sustainable chemical manufacturing. Research has shown that these ionic liquids can serve as effective media for organic synthesis, catalysis, and separation processes while reducing environmental impact compared to conventional solvent systems.

Modern research has also highlighted the importance of this compound in fundamental studies of ionic liquid behavior and properties. The compound serves as a model system for investigating the effects of alkyl chain length and substitution patterns on ionic liquid characteristics. Systematic studies examining the influence of various additives on the physicochemical properties of imidazolium-based ionic liquids have utilized compounds like this compound to understand structure-property relationships. These investigations provide crucial insights for the rational design of new ionic liquids with tailored properties for specific applications.

The analytical and separation science applications of this compound contribute to its significance in modern research. The unique solvation properties of imidazolium ionic liquids have led to their adoption as stationary phases in gas chromatography and as extraction media for analytical separations. The ability to tune the properties of these ionic liquids through structural modifications enables the development of specialized analytical methods for complex sample matrices. Research has demonstrated that imidazolium ionic liquids can provide enhanced selectivity and efficiency in analytical separations compared to traditional solvents.

The thermodynamic properties of this compound have been extensively investigated to support its applications in modern research. Thermal analysis studies have revealed important information about the compound's stability, phase transitions, and decomposition behavior. These thermodynamic investigations provide essential data for process design and optimization in applications involving elevated temperatures or extreme conditions. The thermal stability of imidazolium ionic liquids, typically extending to temperatures of 300-400 degrees Celsius, enables their use in high-temperature applications where conventional solvents would be unsuitable.

Structure

2D Structure

属性

IUPAC Name |

1-hexyl-2,3-dimethylimidazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.HI/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;/h9-10H,4-8H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXZQUOJBJOARI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693708 | |

| Record name | 1-Hexyl-2,3-dimethyl-1H-imidazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288627-94-1 | |

| Record name | 1-Hexyl-2,3-dimethyl-1H-imidazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexyl-2,3-dimethylimidazolium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy

The preparation of 1-Hexyl-2,3-dimethylimidazolium iodide generally follows a two-step approach:

- Step 1: Synthesis of 2,3-dimethylimidazole

- Step 2: Quaternization of 2,3-dimethylimidazole with 1-iodohexane

This method is consistent with established protocols for imidazolium salts, where the alkylation of nitrogen atoms on the imidazole ring with alkyl halides leads to the formation of the ionic liquid salt.

Detailed Preparation Procedure

| Compound | Role | Purity Requirement |

|---|---|---|

| 2,3-Dimethylimidazole | Imidazole derivative | ≥ 98% |

| 1-Iodohexane | Alkylating agent (iodoalkane) | ≥ 99% |

| Solvent (e.g., acetonitrile, THF) | Reaction medium | Anhydrous preferred |

- Molar ratio: Typically, 1:1 molar ratio of 2,3-dimethylimidazole to 1-iodohexane.

- Temperature: Reflux conditions, generally between 60–80°C.

- Time: 12–48 hours depending on scale and solvent.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.

- Stirring: Continuous stirring to ensure homogeneity.

The nucleophilic nitrogen atom at the 1-position of 2,3-dimethylimidazole attacks the electrophilic carbon in 1-iodohexane, displacing iodide and forming the quaternary ammonium salt, this compound.

Purification and Isolation

- After completion, the reaction mixture is cooled.

- The ionic liquid product typically precipitates or remains as a viscous liquid.

- Purification is achieved by washing with non-polar solvents (e.g., diethyl ether) to remove unreacted alkyl halide or impurities.

- Further drying under vacuum at moderate temperature (40–60°C) removes residual solvents.

Representative Data Table on Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Molar ratio (imidazole:iodohexane) | 1:1 | Stoichiometric to slight excess alkyl halide |

| Solvent | Acetonitrile, THF | Anhydrous preferred |

| Temperature | 60–80°C | Reflux conditions |

| Reaction time | 12–48 hours | Monitored by TLC or NMR |

| Atmosphere | Nitrogen or Argon | To avoid oxidation |

| Purification solvent | Diethyl ether or hexane | Removes unreacted reagents |

| Yield | 80–95% | Depends on reaction scale and purity |

Research Findings and Optimization Notes

- Solvent Choice: Polar aprotic solvents such as acetonitrile enhance nucleophilicity and solubility, improving yield and reaction rate.

- Temperature Control: Excessive heating may lead to decomposition; thus, reflux temperatures specific to the solvent are optimal.

- Reaction Time: Extended reaction times ensure complete quaternization but may increase side reactions.

- Purity Assessment: Characterization by ^1H NMR, ^13C NMR, and elemental analysis confirms the formation of the ionic liquid and absence of residual starting materials.

- Scale-up Considerations: Maintaining inert atmosphere and efficient stirring is critical for reproducibility.

Alternative Synthetic Routes

While the direct alkylation method is standard, alternative approaches include:

- Anion Exchange Methods: Starting from 1-hexyl-2,3-dimethylimidazolium chloride or bromide, followed by halide exchange with potassium iodide to obtain the iodide salt.

- One-Pot Synthesis: Combining imidazole, alkyl halide, and methylating agents in a single step, though this may reduce selectivity.

Summary Table of Preparation Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Alkylation | 2,3-Dimethylimidazole + 1-iodohexane | High purity, straightforward | Requires inert atmosphere |

| Anion Exchange | Halide salt + KI for iodide exchange | Allows use of more stable halides | Additional purification step |

| One-Pot Synthesis | Simultaneous methylation and alkylation | Simplifies process | Lower selectivity, impurities |

化学反应分析

Types of Reactions: 1-Hexyl-2,3-dimethylimidazolium iodide can undergo various chemical reactions, including:

Oxidation: The imidazolium ring can be oxidized to form imidazolium derivatives.

Reduction: Reduction reactions can be performed to modify the imidazolium ring.

Substitution: The iodide ion can be substituted with other anions to form different ionic liquids.

Common Reagents and Conditions:

Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction reactions often involve reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution reactions typically use nucleophiles such as halides or pseudohalides.

Major Products Formed:

Oxidation can yield imidazolium oxides or hydroxides.

Reduction can produce imidazolium alcohols or amines.

Substitution can result in a variety of ionic liquids with different anions.

科学研究应用

Electrochemical Applications

1.1 Dye-Sensitized Solar Cells (DSSCs)

HDMII is extensively used as an electrolyte in dye-sensitized solar cells (DSSCs). Its ionic conductivity plays a crucial role in the efficiency of these devices. A study demonstrated that a 0.6 M solution of HDMII, combined with lithium iodide (LiI) and iodine (I2), yielded a photovoltaic efficiency of approximately 5.13% under standard test conditions. The performance metrics are summarized in Table 1.

| Electrolyte Composition | Jsc (mA cm⁻²) | Voc (V) | FF (%) | PCE (%) |

|---|---|---|---|---|

| HDMII | 14.6 | 0.719 | 48.9 | 5.13 |

| PBDMIDI | 14.8 | 0.719 | 55.2 | 5.85 |

| EBDMIDI | 14.8 | 0.719 | 56.7 | 6.02 |

| PBMPyDI | 14.5 | 0.714 | 54.2 | 5.59 |

These results indicate that while HDMII serves as a reliable reference electrolyte, variations with dicationic salts can enhance performance significantly, as seen with PBDMIDI and EBDMIDI which achieved higher efficiencies .

1.2 Ionic Conductivity Studies

The ionic conductivity of HDMII was evaluated in a mixture of solvents including acetonitrile and propylene carbonate, revealing that the optimal ratio for achieving maximum conductivity and efficiency lies at a specific concentration mix, which enhances solubility and ion mobility .

Organic Synthesis and Catalysis

HDMII is also utilized in organic synthesis due to its unique properties as an ionic liquid:

- Solvent Properties : As a solvent, HDMII provides a non-volatile medium that can facilitate various chemical reactions without the need for traditional organic solvents, thus reducing environmental impact.

- Catalytic Applications : It has been shown to act as a catalyst in several reactions, including nucleophilic substitutions and polymerizations, enhancing reaction rates while maintaining high selectivity .

Energy Storage Applications

The stability and electrochemical properties of HDMII make it suitable for energy storage applications:

- Supercapacitors : Research indicates that HDMII-based electrolytes can improve the performance of supercapacitors by enhancing charge storage capacity and cycling stability.

- Battery Technologies : Its use in lithium-ion batteries has been explored, where it contributes to improved ionic transport within the electrolyte, thereby enhancing overall battery performance .

Case Studies

Several case studies illustrate the practical applications of HDMII:

- Case Study on DSSCs : In a comparative study, cells using HDMII as an electrolyte were tested against cells using traditional organic solvents. The results showed that HDMII provided comparable or superior performance due to its higher ionic conductivity and stability under operational conditions .

- Synthesis of Nanomaterials : In another study focused on TiO2 nanomaterials used as photoanodes in DSSCs, HDMII facilitated improved electron transport dynamics due to its unique structural properties .

作用机制

1-Hexyl-2,3-dimethylimidazolium iodide is compared with other similar ionic liquids, such as 1-butyl-3-methylimidazolium iodide and 1-octyl-3-methylimidazolium iodide. These compounds share similar structures but differ in their alkyl chain lengths, which can affect their physical and chemical properties. The uniqueness of this compound lies in its optimal balance of hydrophobicity and ionic conductivity, making it suitable for various applications.

相似化合物的比较

Structural and Crystallographic Differences

The alkyl chain length and substituent positions significantly influence the structural arrangement and intermolecular interactions of imidazolium-based ILs.

Key Findings :

- π-Stacking : Shorter-chain derivatives like the butyl-bromide IL exhibit π-stacking interactions (3.445 Å between imidazolium rings), enhancing crystal stability . The iodide counterpart lacks such interactions due to larger anion size disrupting packing .

- Anion Positioning : In butyl-bromide ILs, Br⁻ resides within the imidazolium plane, whereas I⁻ in the iodide variant forms longer contacts (up to 3.927 Å) .

Electrochemical Performance in DSSCs

HDMII is employed in DSSC electrolytes to enhance charge transport. Its performance is compared to other imidazolium iodides:

Key Findings :

- HDMII-based electrolytes show tunable photocurrent (Jₛc) and voltage (Vₒc) depending on solvent ratios (e.g., ethylene carbonate/propylene carbonate) .

- Shorter-chain ILs like 1-ethyl-3-methylimidazolium iodide exhibit higher ionic conductivity (181% improvement) but lack the thermal stability of hexyl derivatives .

Corrosion Inhibition Efficiency

Imidazolium ILs with iodide anions are effective corrosion inhibitors (CIs) for steel in acidic environments:

Key Findings :

Impact on Surfactant Micellization

HDMII alters the critical micelle concentration (CMC) of nonionic surfactants like Triton X-100:

Key Findings :

- HDMII’s hexyl chain disrupts surfactant aggregation more effectively than butyl derivatives, suggesting stronger hydrophobic interactions .

生物活性

1-Hexyl-2,3-dimethylimidazolium iodide (HDMII) is a quaternary ammonium compound characterized by its unique imidazolium structure. This compound exhibits interesting biological activities, making it a subject of research in various fields, including pharmacology and materials science. Its chemical formula is , and it is notable for its hexyl side chain and two methyl groups on the imidazole ring.

Antimicrobial Properties

Research indicates that imidazolium salts, including HDMII, often exhibit antimicrobial activity . The mechanism is believed to involve the disruption of microbial cell membranes, leading to cell lysis. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens, suggesting potential applications in treating infections.

Interaction with Biological Systems

The interaction of HDMII with biological systems is influenced by its ionic nature and solubility in various solvents. Research has indicated that such compounds can interact with biological membranes, potentially affecting cellular processes. The specific activity of HDMII may depend on its concentration and formulation.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of several imidazolium salts against common bacterial strains. The results indicated that HDMII showed significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to those of established antimicrobial agents.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 32 | Antibacterial |

| Benzyl 1H-1,2,4-triazol-1-ylacetate | 16 | Antibacterial |

| Control (Ampicillin) | 8 | Antibacterial |

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies have assessed the cytotoxic effects of HDMII on various cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

The biological activity of HDMII can be attributed to its ability to interact with cellular components:

- Membrane Disruption : The cationic nature of imidazolium salts allows them to interact with negatively charged components of microbial membranes.

- Signal Pathway Activation : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

常见问题

Q. What are the established synthetic routes for 1-hexyl-2,3-dimethylimidazolium iodide, and how do reaction conditions influence purity and yield?

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs:

- NMR spectroscopy : and NMR confirm alkyl chain integration and absence of unreacted precursors.

- X-ray crystallography : Monoclinic crystal systems (e.g., space group ) reveal cation-anion packing, with iodide ions positioned ~2.9–3.2 Å from imidazolium hydrogens .

- Elemental analysis : Halide content (iodine) is quantified via ion chromatography .

Advanced Research Questions

Q. What are the thermal decomposition mechanisms of this compound, and how do they inform safety protocols?

Q. How does the iodide anion influence catalytic activity in multicomponent reactions?

The iodide ion acts as a nucleophilic catalyst in Brønsted acid-mediated reactions (e.g., Friedel-Crafts acylation). For example, in fused heterocycle synthesis, it facilitates proton transfer and stabilizes transition states, achieving 90–96% yields. Recycling studies show retained efficiency (>85%) after five cycles due to the ionic liquid’s low volatility .

Q. What crystallographic differences exist between this compound and its bromide analogue?

X-ray data reveal:

- Iodide : Monoclinic , Z = 8, with no π-stacking due to larger anion size (I···H distances: 2.91–3.20 Å).

- Bromide : Monoclinic , Z = 4, with π-stacking (Br···H distances: 2.73–2.90 Å). The absence of π-interactions in the iodide derivative reduces melting points (79°C vs. 97°C for bromide) .

Methodological Considerations

Q. How can researchers resolve contradictions in reported solubility data for this ionic liquid?

Discrepancies arise from hygroscopicity and measurement conditions. Standardize protocols:

- Use Karl Fischer titration to quantify water content.

- Perform solubility tests in anhydrous solvents (e.g., DMSO, acetone) under inert atmospheres .

Q. What strategies optimize its use in electrochemical applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。